3-nitro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

Medicinal chemistry Physicochemical profiling Lead optimisation

3‑Nitro‑1H‑pyrrolo[3,2‑b]pyridine‑7‑carbonitrile (CAS 1190316‑22‑3; also named 7‑cyano‑3‑nitro‑4‑azaindole) belongs to the 4‑azaindole (pyrrolo[3,2‑b]pyridine) family – a bicyclic heteroaromatic scaffold that acts as a bioisostere of indole and purine and is recognised as a privileged structure in kinase inhibitor design. The compound carries an electron‑withdrawing nitro group at the 3‑position and a nitrile group at the 7‑position on the pyridine ring, yielding a molecular formula of C₈H₄N₄O₂, a molecular weight of 188.14 g mol⁻¹, and computed properties including XLogP3 = 0.6, a topological polar surface area (TPSA) of 98.3 Ų, four hydrogen‑bond acceptors, and one hydrogen‑bond donor.

Molecular Formula C8H4N4O2
Molecular Weight 188.14 g/mol
CAS No. 1190316-22-3
Cat. No. B3219166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-nitro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile
CAS1190316-22-3
Molecular FormulaC8H4N4O2
Molecular Weight188.14 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=CNC2=C1C#N)[N+](=O)[O-]
InChIInChI=1S/C8H4N4O2/c9-3-5-1-2-10-8-6(12(13)14)4-11-7(5)8/h1-2,4,11H
InChIKeyULGGLRJTKCCWPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile – What This 4‑Azaindole Building Block Is and Why Medicinal Chemists Source It


3‑Nitro‑1H‑pyrrolo[3,2‑b]pyridine‑7‑carbonitrile (CAS 1190316‑22‑3; also named 7‑cyano‑3‑nitro‑4‑azaindole) belongs to the 4‑azaindole (pyrrolo[3,2‑b]pyridine) family – a bicyclic heteroaromatic scaffold that acts as a bioisostere of indole and purine and is recognised as a privileged structure in kinase inhibitor design [1]. The compound carries an electron‑withdrawing nitro group at the 3‑position and a nitrile group at the 7‑position on the pyridine ring, yielding a molecular formula of C₈H₄N₄O₂, a molecular weight of 188.14 g mol⁻¹, and computed properties including XLogP3 = 0.6, a topological polar surface area (TPSA) of 98.3 Ų, four hydrogen‑bond acceptors, and one hydrogen‑bond donor [1]. These functional groups make the compound a versatile synthetic intermediate, particularly for generating 3‑amino‑substituted analogues via nitro reduction and for further diversification through the nitrile handle .

Why You Cannot Simply Swap 3‑Nitro‑1H‑pyrrolo[3,2‑b]pyridine‑7‑carbonitrile for Another Azaindole – The Quantitative Case for Scaffold‑Specific Selection


Despite sharing the same pyrrolo[3,2‑b]pyridine core and molecular formula, positional isomers and close analogues of 3‑nitro‑1H‑pyrrolo[3,2‑b]pyridine‑7‑carbonitrile display markedly different computed physicochemical descriptors that directly affect solubility, permeability, and synthetic utility [1][2]. Replacing the 7‑carbonitrile isomer with the 5‑carbonitrile isomer alters the XLogP3 value from 0.6 to 0.9, a shift of 0.3 log units that corresponds to a roughly two‑fold change in lipid‑water partition coefficient [1]. Removing the nitro group entirely (the des‑nitro parent, 1H‑pyrrolo[3,2‑b]pyridine‑7‑carbonitrile) lowers the TPSA from 98.3 to 52.5 Ų and cuts the hydrogen‑bond acceptor count from four to two, fundamentally changing the compound's ability to engage biological targets or crystallise under standard conditions [2]. Swapping the 3‑nitro for a 3‑amino group (CAS 1190319‑38‑0) not only flips the electronic character from electron‑withdrawing to electron‑donating but also reshuffles the hydrogen‑bond donor and acceptor counts (HBD: 1 → 2; HBA: 4 → 3) [3]. Such differences are not cosmetic; they dictate reactivity in cross‑coupling, reduction, and condensation reactions, meaning that generic substitution of one 4‑azaindole derivative for another without verifying the required physicochemical or reactivity profile can lead to failed syntheses, irreproducible biological data, and wasted procurement expenditure.

Quantitative Differentiation of 3‑Nitro‑1H‑pyrrolo[3,2‑b]pyridine‑7‑carbonitrile from Its Closest Analogs – A Head‑to‑Head Evidence Guide for Procurement and Selection


Lipophilicity (XLogP3) of the 7‑Carbonitrile Isomer vs. the 5‑Carbonitrile Positional Isomer

The target compound (7‑carbonitrile isomer) exhibits a computed XLogP3 of 0.6, whereas the regioisomeric 3‑nitro‑1H‑pyrrolo[3,2‑b]pyridine‑5‑carbonitrile (CAS 1190318‑29‑6) has an XLogP3 of 0.9 [1][2]. Both values were computed using the same algorithm (XLogP3 3.0) within PubChem, enabling a direct comparison.

Medicinal chemistry Physicochemical profiling Lead optimisation

Topological Polar Surface Area and Hydrogen‑Bond Acceptor Count vs. the Des‑Nitro Parent Compound

Introduction of the nitro group at the 3‑position increases the TPSA from 52.5 Ų (des‑nitro parent, 1H‑pyrrolo[3,2‑b]pyridine‑7‑carbonitrile, CAS 1190320‑73‑0) to 98.3 Ų for the target compound, and simultaneously raises the hydrogen‑bond acceptor count from 2 to 4 [1][2].

Drug design Permeability Solubility prediction

Electronic and Hydrogen‑Bond Profile Contrast: 3‑Nitro vs. 3‑Amino Analogue

The 3‑nitro group of the target compound provides a strongly electron‑withdrawing centre (σₘ ≈ 0.71) and contributes four HBA and one HBD. In contrast, the 3‑amino analogue (3‑amino‑1H‑pyrrolo[3,2‑b]pyridine‑7‑carbonitrile, CAS 1190319‑38‑0) is electron‑donating (σₘ ≈ –0.16) and presents an HBA/HBD profile of 3/2. Computed XLogP3 values are 0.6 (nitro) and 0.1 (amino), while TPSA values are 98.3 and 78.5 Ų respectively [1][2].

Synthetic chemistry Scaffold diversification Structure–activity relationships

Purity Grade and Supplier Specification – LeYan 98% vs. Generic 95%

The compound is available from multiple suppliers at different purity specifications. LeYan (Shanghai皓鸿生物医药科技有限公司) lists the compound at 98% purity (product number 1964295), while AKSci and several other vendors offer it at 95% minimum purity . The des‑nitro parent and positional isomers are also typically supplied at 95% from AKSci.

Chemical procurement Quality control Reproducibility

Physical Property Benchmarks: Density and Boiling Point vs. Des‑Nitro Parent

Chemsrc reports the density of the target compound as 1.6 ± 0.1 g cm⁻³ and the boiling point as 374.9 ± 37.0 °C at 760 mmHg. The des‑nitro parent (1H‑pyrrolo[3,2‑b]pyridine‑7‑carbonitrile, CAS 1190320‑73‑0) has a density of 1.3 ± 0.1 g cm⁻³ and a boiling point of 272.6 ± 20.0 °C .

Process chemistry Scale‑up Purification

Scaffold Architecture: 4‑Azaindole (Pyrrolo[3,2‑b]pyridine) vs. 7‑Azaindole (Pyrrolo[2,3‑b]pyridine) Kinase Inhibitor Design

The 4‑azaindole scaffold (pyrrolo[3,2‑b]pyridine) positions the pyridine nitrogen at the 4‑position, offering a hydrogen‑bonding vector that is geometrically distinct from the more widely exploited 7‑azaindole (pyrrolo[2,3‑b]pyridine) isomer. Review of the azaindole kinase inhibitor literature indicates that 4‑azaindoles have yielded c‑Met inhibitors with IC₅₀ values of 20–70 nM and PAK1 inhibitors where the 4‑azaindole substitution lowered logD relative to the indole starting point [1][2]. A 2022 J. Med. Chem. study on 5‑formyl‑pyrrolo[3,2‑b]pyridine‑3‑carboxamides reported selective, reversible‑covalent FGFR4 inhibitors with nanomolar potency, confirming that the 4‑azaindole core supports potent kinase engagement when appropriately decorated [3].

Kinase inhibitor Scaffold hopping Bioisostere strategy

Where 3‑Nitro‑1H‑pyrrolo[3,2‑b]pyridine‑7‑carbonitrile Delivers the Strongest Return on Procurement – Evidence‑Backed Use Cases


Medicinal Chemistry Building Block for 3‑Amino‑4‑azaindole Kinase Inhibitor Synthesis

The nitro group of the target compound can be reduced to the corresponding 3‑amino derivative – the most direct route to a 3‑amino‑7‑cyano‑4‑azaindole scaffold that serves as a key intermediate for ATP‑competitive kinase inhibitors [1]. Because the 3‑nitro and 3‑amino forms differ in XLogP3 by 0.5 log units and in HBA/HBD profile, procuring the nitro precursor ensures synthetic flexibility: reduction to the amine can be performed on‑demand without committing to a single oxidation state at the time of purchase [2]. This approach is particularly relevant for programmes targeting c‑Met, FGFR4, or PAK1, where 4‑azaindole‑based inhibitors have demonstrated nanomolar potency [1].

Physicochemical Property Fine‑Tuning in Lead Optimisation Campaigns

When a lead series requires deliberate reduction of lipophilicity to improve solubility or mitigate CYP450 inhibition, the 7‑carbonitrile isomer of 3‑nitro‑4‑azaindole offers a measurable advantage: its XLogP3 of 0.6 is 0.3 units lower than the 5‑carbonitrile isomer (XLogP3 = 0.9) and 0.2 units lower than the des‑nitro parent (XLogP3 = 0.8) [1]. Simultaneously, the TPSA of 98.3 Ų (vs. 52.5 Ų for the des‑nitro parent) places it in a favourable range for oral bioavailability according to the Veber rule (TPSA < 140 Ų), while providing additional polar surface for solubility [2]. Medicinal chemists systematically comparing matched molecular pairs can use these quantitative differences to drive SAR decisions.

High‑Purity Analytical Reference and Quality Control Standard

With LeYan offering the compound at 98% purity – three percentage points above the more common 95% specification – the compound is a viable reference standard for HPLC method development, NMR spectral library construction, and batch‑to‑batch quality control of 4‑azaindole‑based intermediates [1]. The higher purity specification reduces the impurity burden that can obscure spectroscopic assignments or shift retention times in gradient methods, delivering more reliable analytical data for GLP‑compliant workflows.

Parallel Synthesis and Library Enumeration via Orthogonal Reactive Handles

The coexistence of a nitro group (reducible to amine for amide coupling or reductive amination) and a nitrile group (hydrolysable to carboxylic acid or reducible to aminomethyl) provides two orthogonal vectors for library synthesis from a single building block [1]. The 7‑nitrile position is geometrically removed from the 3‑nitro group, minimising steric interference during sequential transformations. This orthogonal reactivity profile is less common in the 5‑ and 6‑carbonitrile positional isomers, where the nitrile is closer to the pyrrole N–H and may participate in unwanted intramolecular interactions or exhibit altered reactivity in palladium‑catalysed cross‑coupling reactions [2].

Quote Request

Request a Quote for 3-nitro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.